molecular formula C18H18Cl3N3O2S B11708669 2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide

2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11708669
M. Wt: 446.8 g/mol
InChI Key: PCFAVTJTLIYZHT-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a trichloromethyl group, and a methoxyphenyl carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, followed by the reaction with ammonia to yield 2-methylbenzamide.

    Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trichloromethyl chloroformate.

    Attachment of the Methoxyphenyl Carbamothioyl Moiety: This step involves the reaction of 2-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then reacted with the trichloromethylated benzamide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted products with new functional groups replacing the trichloromethyl group.

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl)benzamide

Uniqueness

2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18Cl3N3O2S

Molecular Weight

446.8 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H18Cl3N3O2S/c1-11-7-3-4-8-12(11)15(25)23-16(18(19,20)21)24-17(27)22-13-9-5-6-10-14(13)26-2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,27)

InChI Key

PCFAVTJTLIYZHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2OC

Origin of Product

United States

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